An In-depth Technical Guide on the Core Basic Properties of 4-(Dodecylamino)Phenol
An In-depth Technical Guide on the Core Basic Properties of 4-(Dodecylamino)Phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information on 4-(Dodecylamino)phenol. The majority of the physicochemical data presented are predicted values from computational models and have not been experimentally verified. Detailed experimental protocols for the synthesis and analysis of this specific compound, as well as specific biological signaling pathways, are not extensively documented in the available literature.
Introduction
4-(Dodecylamino)phenol, also known as p-dodecylaminophenol, is a substituted phenol (B47542) derivative with a long alkyl chain. Its molecular structure suggests potential applications in areas where lipophilicity and phenolic activity are desired. It has been identified as an anti-invasive and anticancer agent, showing promise in preclinical studies.[1][2] This guide aims to consolidate the available technical information on its basic properties, providing a resource for researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of 4-(Dodecylamino)phenol are crucial for its handling, formulation, and understanding its biological activity. The data presented in the following tables are largely based on computational predictions and should be confirmed through experimental validation.
Table 1: General and Physical Properties of 4-(Dodecylamino)Phenol
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁NO | [2][3] |
| Molecular Weight | 277.44 g/mol | [2][3] |
| IUPAC Name | 4-(dodecylamino)phenol | [3] |
| CAS Number | 25848-37-7 | [1][2] |
| Melting Point | 131 °C (Predicted) | [1] |
| Boiling Point | 416.6 ± 28.0 °C (Predicted) | [1] |
| Density | 0.960 ± 0.06 g/cm³ (Predicted) | [1] |
Table 2: Acid-Base and Solubility Properties of 4-(Dodecylamino)Phenol
| Property | Value | Source |
| pKa | 11.02 ± 0.26 (Predicted) | [1] |
| Solubility | Information not available. Expected to have low solubility in water due to the long dodecyl chain and be soluble in organic solvents like ethanol (B145695), methanol, and DMSO. |
Experimental Protocols
Synthesis of 4-(Dodecylamino)phenol
A plausible synthetic route for 4-(Dodecylamino)phenol involves the N-alkylation of 4-aminophenol (B1666318) with a dodecyl halide, such as 1-bromododecane (B92323).[4][5][6]
General Reaction Scheme:
Illustrative Workflow for Synthesis:
Methodology:
-
Reaction Setup: Dissolve 4-aminophenol in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Reagents: Add a base, for instance, potassium carbonate, to act as a proton scavenger. Subsequently, add 1-bromododecane to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture would typically be filtered to remove the base. The solvent is then evaporated under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure 4-(Dodecylamino)phenol.
Determination of pKa
The pKa of phenolic compounds can be determined experimentally using methods such as spectrophotometric titration.[7]
Methodology:
-
Solution Preparation: Prepare a solution of 4-(Dodecylamino)phenol in a suitable solvent system, such as an acetonitrile-water mixture.[7]
-
Spectrophotometric Titration: Record the UV-Vis absorption spectra of the solution at various pH values.
-
Data Analysis: The pKa value is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Determination of Solubility
The solubility of 4-(Dodecylamino)phenol in various solvents can be determined using the shake-flask method.
Methodology:
-
Equilibration: Add an excess amount of 4-(Dodecylamino)phenol to a known volume of the solvent of interest in a sealed container.
-
Shaking: Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separation and Analysis: After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Determine the concentration of the dissolved 4-(Dodecylamino)phenol in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
4-(Dodecylamino)phenol has demonstrated potential as an anticancer agent by inducing apoptosis and cell cycle arrest, and by inhibiting cancer cell invasion.[1][2] While the precise molecular mechanisms for this specific compound are not fully elucidated, the activity of similar phenolic compounds provides a basis for postulating the involved signaling pathways.
Induction of Apoptosis
Phenolic compounds can induce apoptosis through both intrinsic and extrinsic pathways.[8] For alkylamino phenol derivatives, the EGFR/PI3K/S6K1 signaling pathway has been implicated.[9]
Postulated Apoptosis Induction Pathway:
Cell Cycle Arrest
Phenolic compounds can induce cell cycle arrest, often at the G1/S or G2/M phases, through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. The p53 tumor suppressor protein is a key regulator of these processes.[1][10][11][12][13]
Postulated Cell Cycle Arrest Pathway:
Inhibition of Matrix Metalloproteinase-9 (MMP-9)
4-(Dodecylamino)phenol has been shown to suppress the activity and mRNA expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion and metastasis.[1] The inhibition of MMP-9 by phenolic compounds can occur through various mechanisms, including the downregulation of signaling pathways that control MMP-9 expression, such as the NF-κB and MAPK pathways.[14][15][16][17]
Postulated MMP-9 Inhibition Pathway:
Conclusion
4-(Dodecylamino)phenol is a molecule of interest in the field of oncology due to its observed anti-invasive and anticancer properties. However, a significant gap exists in the literature regarding its experimentally determined physicochemical properties and the specific molecular pathways through which it exerts its biological effects. The information provided in this guide, while based on the best available predicted data and analogies to similar compounds, underscores the need for further empirical research to fully characterize this promising compound and unlock its therapeutic potential.
References
- 1. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 2. Phenol, 4-(dodecylamino)- | 25848-37-7 [chemicalbook.com]
- 3. 4-(Dodecylamino)Phenol | C18H31NO | CID 16043298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53-mediated cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
